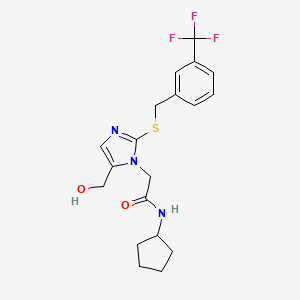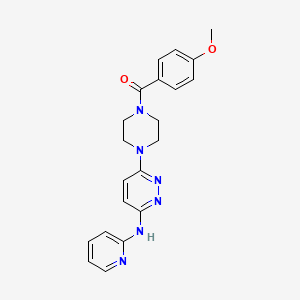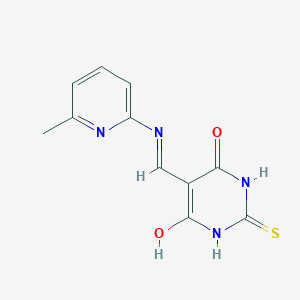![molecular formula C20H26N6O3 B2468951 1,4-dioxa-8-azaspiro[4.5]dec-8-yl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone CAS No. 1251667-87-4](/img/structure/B2468951.png)
1,4-dioxa-8-azaspiro[4.5]dec-8-yl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,4-dioxa-8-azaspiro[4.5]dec-8-yl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone” is a complex organic molecule. It has been used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . It is also known as BTZ-043 and has been granted orphan designation for the treatment of tuberculosis by the European Commission .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. For example, 1,4-Dioxa-8-azaspiro decane, a related compound, was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would depend on the specific substituents and their positions on the molecule .Physical And Chemical Properties Analysis
The compound has a molar mass of 143.18 g/mol . It is a liquid at room temperature with a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 . The refractive index is 1.4819 (lit.) .Applications De Recherche Scientifique
Synthesis and Structure
- Growth-Regulating Activity : A study by Sharifkanov et al. (2001) synthesized a similar compound, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, which exhibited growth-regulating activity. This suggests potential agricultural applications for similar compounds (Sharifkanov et al., 2001).
Antimicrobial and Antimycobacterial Properties
- Antimicrobial and Antimycobacterial Evaluation : A series of related compounds were synthesized and screened for their antimicrobial and antimycobacterial activities. The study found significant effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections (Narasimhan et al., 2011).
Antiviral Evaluation
- Antiviral Activity Against Influenza and Coronavirus : Apaydın et al. (2020) designed and synthesized spirothiazolidinone derivatives, exhibiting strong activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of similar compounds in antiviral therapies (Apaydın et al., 2020).
Antitubercular Drug Candidate
- Susceptibility of Mycobacterium tuberculosis : A study conducted by Pasca et al. (2010) on a related compound, 2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one, found all tested Mycobacterium tuberculosis strains to be susceptible, signifying its potential as an antitubercular drug (Pasca et al., 2010).
Antioxidant and Antimicrobial Activities
- Antioxidant and Antimicrobial Activities : The study by Bassyouni et al. (2012) synthesized a series of compounds and evaluated them for antioxidant and antimicrobial activities. This research indicates potential applications of similar compounds in oxidative stress-related disorders and infections (Bassyouni et al., 2012).
Potential as Tumor Imaging Agent
- Tumor Imaging Agent : A study by Xie et al. (2015) synthesized a novel piperidine compound with low lipophilicity and high affinity for σ1 receptors, showing potential as a tumor imaging agent in positron emission tomography (PET) scans (Xie et al., 2015).
Antibacterial Evaluation
- In Vitro Antibacterial Activity : The research by Natarajan et al. (2021) on 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives demonstrated considerable in vitro antibacterial activity, suggesting their use in antibacterial applications (Natarajan et al., 2021).
Mécanisme D'action
Mode of Action
Based on its structure, it is likely that it interacts with its target in a specific manner, possibly by binding to an active site or allosteric site, leading to changes in the target’s function .
Biochemical Pathways
Without knowledge of the compound’s primary target, it is difficult to determine the exact biochemical pathways it affects. Given its complex structure, it is likely that it influences multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and carries out its function. Specific details about how these factors influence the action of this compound are currently unknown .
Safety and Hazards
The compound is classified as a moderate hazard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .
Propriétés
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c27-19(25-8-4-20(5-9-25)28-10-11-29-20)16-13-26(15-23-16)18-12-17(21-14-22-18)24-6-2-1-3-7-24/h12-15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKIVRIMGVDZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCC5(CC4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2468868.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)
![2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2468874.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2468876.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]but-2-ynamide](/img/structure/B2468877.png)

![N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2468881.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2468883.png)
![3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2468884.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468887.png)

![3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468891.png)